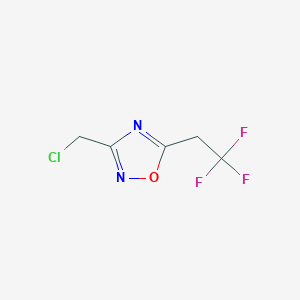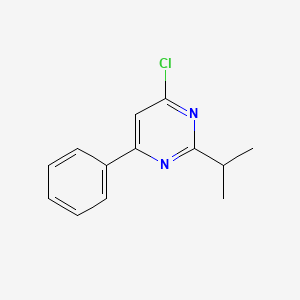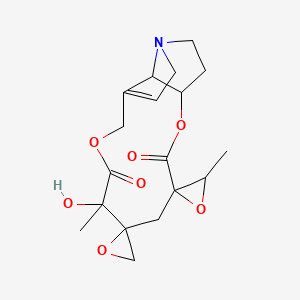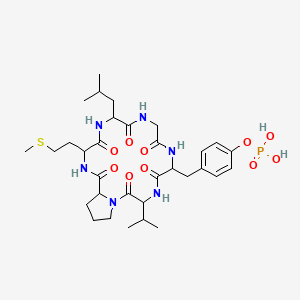
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is a cyclic peptide composed of glycine, tyrosine (phosphorylated), valine, proline, methionine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine is introduced using a protected phosphotyrosine derivative to prevent unwanted side reactions. The final cyclization step is achieved by coupling the N-terminal glycine to the C-terminal leucine, forming the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired cyclic peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the phosphorylated tyrosine.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Dephosphorylated tyrosine derivatives.
Scientific Research Applications
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and phosphorylation.
Biology: Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylated tyrosine residue plays a crucial role in modulating these interactions, influencing various cellular pathways. The cyclic structure enhances its stability and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Gly-Tyr-Val-Pro-Met-Leu): Lacks the phosphorylated tyrosine, resulting in different biological activity.
Cyclo(-Gly-Tyr(PO3H2)-Ala-Pro-Met-Leu): Substitution of valine with alanine alters its structural and functional properties.
Uniqueness
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is unique due to the presence of the phosphorylated tyrosine, which significantly impacts its biological activity and potential applications. The cyclic structure also provides enhanced stability compared to linear peptides.
Properties
IUPAC Name |
[4-[[12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYJJJJFSNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N6O10PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
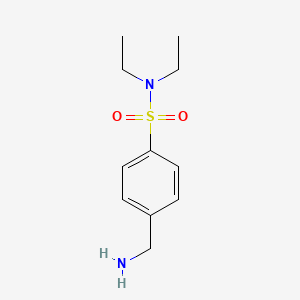
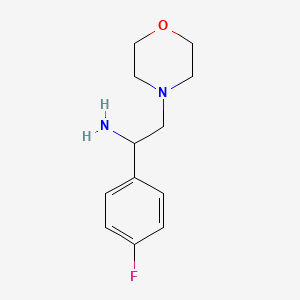
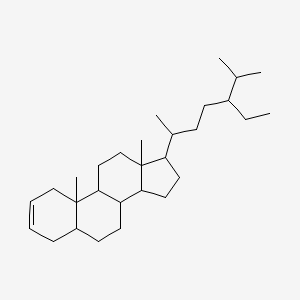
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
